molecular formula C12H18N2O2 B8322362 Methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate

Methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate

Cat. No. B8322362
M. Wt: 222.28 g/mol
InChI Key: DJHATSSNXGETPY-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A mixture of methyl 5-(6-amino-4-methyl-2-pyridinyl)pentanoate (119 mg, 0.536 mmol) in 10 mL of 2.0 N hydrochloric acid was refluxed for 3 h. After cooling to room temperature, the reaction was extracted with 2×10 mL of dichloromethane and the aqueous phase was concentrated in vacuo to give 134 mg of 5-(6-amino-4-methyl-2-pyridinyl)pentanoic acid hydrochloride as a pink solid.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13])[CH:5]=[C:4]([CH3:16])[CH:3]=1.[ClH:17]>>[ClH:17].[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[C:4]([CH3:16])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
119 mg
Type
reactant
Smiles
NC1=CC(=CC(=N1)CCCCC(=O)OC)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with 2×10 mL of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC(=CC(=N1)CCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 134 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.